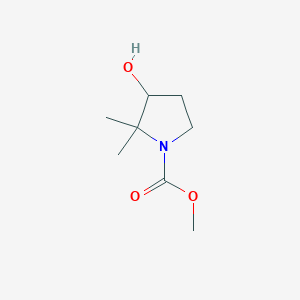

5-アミノ-1-tert-ブチル-1H-ピラゾール-4-カルボン酸エチル

概要

説明

Synthesis Analysis

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is synthesized through specific chemical reactions involving precursors like ethyl 2-cyano-3,3-dimethylthioacrylate. The synthesis process has been detailed, showcasing the steps and conditions under which the compound is formed, including the use of refluxed ethanol and specific reagents to achieve the desired structure (Ming Li et al., 2010).

Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined using X-ray diffraction methods. The crystal structure is monoclinic, belonging to space group P21/c, with specific cell dimensions and molecular weight detailed, indicating a complex structure with fungicidal and plant growth regulation activities (L. Minga, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. These reactions are selective and result in the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be readily converted to their 1-unsubstituted analogs, showcasing its versatility in synthetic chemistry (P. S. Lebedˈ et al., 2012).

Physical Properties Analysis

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate's physical properties, such as its crystalline structure, density, and molecular weight, are crucial for understanding its behavior in different environments and its potential applications in various fields. The compound's crystalline form, density, and other physical properties have been characterized through detailed studies, providing insights into its stability and reactivity (L. Minga, 2005).

Chemical Properties Analysis

The compound exhibits significant chemical properties, including fungicidal and plant growth regulation activities, as mentioned. Its reactivity with various reagents and under different conditions highlights its potential for synthesis and application in agricultural and chemical research sectors (L. Minga, 2005).

科学的研究の応用

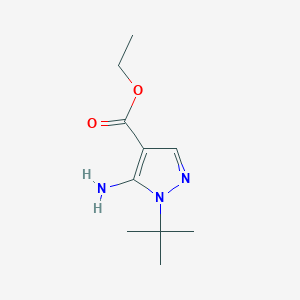

イソキサゾール誘導体の合成

この化合物は、イソキサゾール-4-カルボン酸誘導体の合成に使用できます . イソキサゾールは、3つの炭素原子、1つの酸素原子、および1つの窒素原子を含む5員環を持つ有機化合物のクラスです。これらの誘導体は、抗菌作用、抗真菌作用、および抗炎症作用など、さまざまな生物学的活性を示すことがわかっています。

イソキサゾール-3,5-ジカルボン酸アミドの製造

5-アミノ-1-tert-ブチル-1H-ピラゾール-4-カルボン酸エチルは、イソキサゾール-3,5-ジカルボン酸アミドの製造にも使用できます . これらの化合物は除草剤特性で知られており、農業において不要な植物の成長を抑制するために役立ちます。

複素環式ビルディングブロック

この化合物は、さまざまな化学合成において複素環式ビルディングブロックとして役立ちます . 複素環式化合物は、環構造の中に少なくとも1つの炭素原子と、硫黄、酸素、または窒素などの炭素以外の元素を1つ以上含む有機化合物です。これらの構造は、医薬品、染料、ゴム製品など、幅広い製品に共通して見られます。

薬物動態研究

この化合物の、GI吸収、BBB透過性、親油性などの物理化学的特性は、薬物動態研究の潜在的な候補となっています . 薬物動態は、吸収、分布、代謝、および排泄のプロセスを含む、生物体が薬物にどのように影響するかを研究するものです。

創薬と開発

計算された化学と安全性プロファイルが考慮される 、5-アミノ-1-tert-ブチル-1H-ピラゾール-4-カルボン酸エチルは、創薬と開発のプロセスで使用される可能性があります。その特性は、新しい治療薬の設計と開発に活用できます。

化学研究

そのユニークな構造と特性により、この化合物は、化学反応の研究、新しい合成方法の開発、新しい材料の特性の探求など、さまざまな化学研究で使用できます .

Safety and Hazards

作用機序

特性

IUPAC Name |

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSJKPXNYYPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550165 | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112779-14-3 | |

| Record name | Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112779-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)